2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine

Description

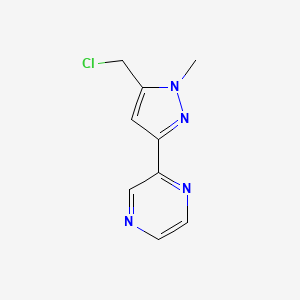

Structure and Key Features 2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound comprising a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) covalently linked to a substituted pyrazole moiety. The pyrazole ring is substituted with a chloromethyl (-CH₂Cl) group at position 5 and a methyl (-CH₃) group at position 1. The chloromethyl group is a reactive site for nucleophilic substitution, enabling further derivatization .

Coupling Reactions: Reacting a pre-functionalized pyrazole (e.g., 5-(chloromethyl)-1-methyl-1H-pyrazole) with a pyrazine derivative under cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig couplings) .

Heterocyclic Annulation: Using hydrazine derivatives and α,β-unsaturated carbonyl precursors to construct the pyrazole ring, followed by chloromethylation .

Properties

IUPAC Name |

2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-14-7(5-10)4-8(13-14)9-6-11-2-3-12-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTMYIJBTHECQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that suggests diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.64 g/mol. The presence of the chloromethyl group and the pyrazole moiety contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound possess significant biological activities. Below are summarized findings from various studies:

Anticancer Activity

- Mechanism of Action : Pyrazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways. For instance, studies demonstrate that modifications at the pyrazine ring can enhance potency against specific kinases involved in tumor growth regulation .

- Case Study : A study on related pyrazine compounds revealed that they exhibit IC50 values in the low micromolar range against several cancer types, including breast and lung cancers . This suggests that this compound may similarly impact cancer cell viability.

Antimicrobial Activity

Research has indicated that certain pyrazine derivatives show promise as antimicrobial agents. For example, some compounds within this class have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The chloromethyl group may enhance membrane permeability, facilitating greater antibacterial activity.

Cholinesterase Inhibition

Inhibitors of cholinesterases are crucial for treating neurodegenerative diseases like Alzheimer's. Some studies have identified pyrazine derivatives as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising IC50 values indicating their effectiveness in modulating cholinergic activity .

Data Table: Biological Activities of Related Pyrazine Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| 2-(5-Methyl-1H-pyrazol-3-yl)pyridine | Anticancer | 0.36 | CDK2 |

| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine | Cholinesterase Inhibitor | 0.466 | AChE |

| Bis-steroidal pyrazines | Anticancer | <10 | Various Cancer Lines |

| 2-(5-Chloromethyl)-1-methyl-1H-pyrazole | Antimicrobial | 12 | MRSA |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structural analogs and their properties is critical for understanding the distinctiveness of 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Reactivity :

- The chloromethyl group in the target compound distinguishes it from analogs like 2-(furan-2-yl)pyrazine derivatives (which have hydroxyl or furan substituents). This group enables alkylation reactions, making it valuable in prodrug design (e.g., anticancer agents where -CH₂Cl can release cytotoxic HCl upon hydrolysis) .

- In contrast, PHOXPY (with an oxadiazole ring) exhibits electron-withdrawing properties, favoring applications in corrosion inhibition rather than bioactivity .

Biological Activity :

- The pyrazole-pyrazine scaffold shares structural similarities with 5-(benzofuran-2-yl)-1-methylpyrazole-oxadiazole hybrids , which show antimicrobial activity . However, the chloromethyl group may enhance membrane permeability, a critical factor in antimicrobial efficacy .

- Natural pyrazines like 2-(furan-2-yl)-5-(trihydroxybutyl)pyrazine lack reactive halogen substituents, limiting their utility in synthetic chemistry but highlighting their role in plant biochemistry .

Spectroscopic Properties :

- NMR data for related pyrazine derivatives (e.g., 3,6-dimethoxy-2-propen-1-ylpyrazines ) indicate distinct chemical shifts for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The chloromethyl group in the target compound would likely exhibit a characteristic triplet near δ 4.0–4.5 ppm (CH₂Cl) .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step process:

- Construction of the pyrazole ring substituted at key positions.

- Introduction of the methyl group at N-1 of the pyrazole.

- Installation of the chloromethyl group at the 5-position of the pyrazole.

- Attachment of the pyrazine moiety at the 3-position of the pyrazole.

This sequence requires precise control of reaction conditions to ensure regioselectivity and functional group compatibility.

Pyrazole Ring Formation and N-Methylation

2.1 Pyrazole Synthesis via Hydrazine Condensation

A common approach involves the condensation of 1,3-diketones or β-ketoesters with hydrazine derivatives to form pyrazole rings. For example, diketones treated with phenylhydrazine hydrochloride or free base under reflux in anhydrous protic solvents (e.g., absolute ethanol or acetic acid) yield substituted pyrazoles after 10–24 hours of reaction time. Recrystallization or chromatographic purification affords the pyrazole intermediate.

The methylation at the N-1 position of the pyrazole can be achieved by alkylation using methyl iodide or methyl sulfate under basic conditions, or by employing methyl-substituted hydrazines in the initial condensation step. This step ensures the N-methyl substitution is incorporated early or post-pyrazole formation, depending on the synthetic route.

Introduction of the Chloromethyl Group at the 5-Position

3.1 Chlorination of the Pyrazole Ring

The chloromethyl group at the 5-position of the pyrazole is introduced via chlorination of the corresponding methyl or hydroxymethyl pyrazole precursor. A notable method involves passing chlorine gas through a solution of the pyrazole compound at room temperature, resulting in selective chlorination at the 5-position.

3.2 Alternative Chloromethylation

Alternatively, chloromethylation can be performed by reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to install the chloromethyl substituent selectively.

Coupling with Pyrazine Moiety

4.1 Formation of the Pyrazine-Substituted Pyrazole

The pyrazine ring is attached at the 3-position of the pyrazole by cross-coupling or nucleophilic substitution reactions. Halogenated pyrazines (e.g., 2-chloropyrazine) can undergo nucleophilic aromatic substitution with pyrazolyl anions or related intermediates to form the desired 2-(pyrazol-3-yl)pyrazine linkage.

4.2 Halogen-Hydrazinylpyrazine Intermediate

Preparation of halogen-hydrazinylpyrazines is a key intermediate step. For example, 2-chloro-5-hydrazinylpyrazine can be synthesized by refluxing pyrazine derivatives with hydrazine monohydrate and ammonia solution, followed by filtration and drying to yield the hydrazinyl intermediate for further cyclization.

Catalytic Cyclization and Ring Closure

Cyclization to form fused heterocycles related to pyrazolo-pyrazines can be enhanced by catalytic amounts of silver(I) or gold(III) salts, which promote cyclocondensation reactions under mild conditions. This strategy has been applied to prepare substituted pyrazolo[1,5-a]pyrazines and related compounds, facilitating the formation of the heterocyclic core with chloromethyl substitution.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

The chlorination step is highly selective when chlorine gas is passed through the pyrazole solution at ambient temperature, minimizing side reactions.

Hydrazinylpyrazine intermediates are efficiently prepared by refluxing pyrazine derivatives with hydrazine monohydrate and ammonia, yielding good purity products used directly in subsequent steps.

Catalytic cyclization using silver or gold salts improves reaction yields and reduces harsh conditions compared to traditional methods, enhancing the synthesis of fused heterocyclic systems related to the target compound.

The overall synthetic route requires careful control of reaction times, temperatures, and stoichiometry to avoid degradation or unwanted substitution, especially during halogenation and coupling steps.

Q & A

Basic: What are the common synthetic routes for preparing 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1: Formation of the pyrazole core via reaction of substituted propenones with hydrazine derivatives (e.g., hydrazine hydrate) under acidic conditions .

- Step 2: Introduction of the chloromethyl group using reagents like POCl₃ or chloroacetic acid in refluxing conditions .

- Step 3: Coupling with pyrazine derivatives via Suzuki-Miyaura or nucleophilic aromatic substitution, followed by purification using column chromatography (n-hexane:EtOAc gradients) .

- Characterization: Confirmed via ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .

Basic: How is the structural integrity of this compound validated in synthetic studies?

Methodological Answer:

Validation combines spectroscopic and crystallographic techniques:

- Spectroscopy: ¹H NMR (δ 2.5–3.5 ppm for CH₃ groups; δ 4.0–5.0 ppm for CH₂Cl), ¹³C NMR (C-Cl at ~45 ppm), and IR (C-N stretches at 1350–1450 cm⁻¹) .

- X-ray Diffraction: Single-crystal analysis resolves bond lengths (e.g., C-Cl ≈ 1.79 Å) and dihedral angles between pyrazole and pyrazine rings .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺ at m/z 252) confirm molecular weight .

Advanced: What crystallographic strategies are employed to resolve structural ambiguities?

Methodological Answer:

Crystallographic refinement uses software suites like SHELXL and ORTEP-3 :

- Data Collection: Monochromatic X-rays (Mo-Kα, λ = 0.71073 Å) with a Bruker SMART APEX diffractometer; absorption correction via SADABS .

- Refinement: Isotropic/anisotropic displacement parameters for non-H atoms; H atoms positioned geometrically (riding model) or freely refined for N-bound H .

- Validation: R-factor convergence (<0.05), Fo/Fc correlation plots, and Hirshfeld surface analysis to assess packing efficiency .

Advanced: How are biological activities (e.g., anticonvulsant, antimicrobial) evaluated for this compound?

Methodological Answer:

- Anticonvulsant Assays: Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents; ED₅₀ values compared to phenytoin .

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Kinase Inhibition: Jak2 inhibition assessed via ATP-binding assays (IC₅₀) and proliferation studies in Jak2 V617F mutant cell lines .

Advanced: How can researchers address contradictory bioactivity data across studies?

Methodological Answer:

Contradictions often arise from structural modifications or assay conditions. Mitigation strategies include:

- Structural Comparison: Evaluate substituent effects (e.g., replacing chloromethyl with trifluoromethyl alters hydrophobicity and target binding) .

- Assay Standardization: Replicate studies under controlled conditions (e.g., serum-free media, consistent cell lines) .

- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinity variations due to minor structural changes .

Advanced: What computational methods support the study of electronic properties?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G(d) optimizations to map HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) and electrostatic potential surfaces .

- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water, DMSO) to assess conformational stability and ligand-protein interactions .

- QSAR Models: Regression analysis correlating substituent electronegativity with bioactivity (e.g., chloromethyl enhances anticonvulsant potency) .

Advanced: How do structure-activity relationship (SAR) studies guide optimization?

Methodological Answer:

SAR insights are derived from systematic modifications:

- Pyrazole Ring: Methyl group at N1 enhances metabolic stability; chloromethyl at C5 improves CNS permeability .

- Pyrazine Ring: Nitrogen positions influence π-π stacking with target proteins (e.g., Jak2 ATP-binding pocket) .

- Hybrid Derivatives: Coupling with triazoles or oxadiazoles broadens antimicrobial spectra but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.